molecular formula C18H19N5O4S B11125949 3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11125949
M. Wt: 401.4 g/mol
InChI Key: ZMWFKSCFQLLGOS-PZORYLMUSA-N
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Description

3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of benzodiazepines and thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamine with a suitable carboxylic acid derivative to form the benzodiazepine core. This reaction often requires acidic or basic conditions and elevated temperatures.

    Introduction of the Hydroxy Group: The hydroxy group at the 2-position can be introduced via selective oxidation or hydroxylation reactions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the Two Moieties: The final step involves coupling the benzodiazepine and thiadiazole moieties through a propanamide linker. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the benzodiazepine and thiadiazole rings can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and thiadiazole positions.

Common Reagents and Conditions

    Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)

    Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential in modulating enzyme activity and protein interactions. It is often used in studies involving enzyme inhibition and protein binding assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory, anti-cancer, and neuroprotective agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic and sedative properties.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings that exhibit various biological activities.

Uniqueness

What sets 3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide apart is its dual functionality, combining the properties of benzodiazepines and thiadiazoles. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C18H19N5O4S/c24-14(21-18-23-22-17(28-18)13-6-3-9-27-13)8-7-12-16(26)19-11-5-2-1-4-10(11)15(25)20-12/h1-2,4-5,12-13H,3,6-9H2,(H,19,26)(H,20,25)(H,21,23,24)/t12-,13?/m1/s1

InChI Key

ZMWFKSCFQLLGOS-PZORYLMUSA-N

Isomeric SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CC[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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